Surface Chemistry: Clean Si Deposition via β-Hydride Elimination at 700 K
Ethylsilane provides a unique pathway for depositing carbon-free silicon layers on Si(100) surfaces. Thermal decomposition proceeds via β-hydride elimination, resulting in the desorption of ethylene (C₂H₄) at 700 K, followed by hydrogen (H₂) at 800 K. This leaves behind a clean silicon surface [1]. This mechanism is a key differentiator from methylsilane (CH₃SiH₃), which decomposes via dehydrogenation of the methyl groups and leaves carbon contamination on the surface [2]. Tetraethylsilane (Si(C₂H₅)₄) does not even adsorb on the surface under the same conditions, highlighting the critical balance of substituents [3].
| Evidence Dimension | Thermal Decomposition Pathway & Surface Cleanliness |
|---|---|
| Target Compound Data | Ethylene desorption at 700 K; Carbon-free Si surface after H₂ desorption at 800 K [1]. |
| Comparator Or Baseline | Methylsilane (CH₃SiH₃): Carbon contamination remains on surface; Tetraethylsilane (Si(C₂H₅)₄): No adsorption observed [2][3]. |
| Quantified Difference | Qualitative difference in outcome: Ethylsilane yields a carbon-free surface, whereas methylsilane does not. |
| Conditions | Temperature-Programmed Desorption (TPD) and High-Resolution Electron Energy-Loss Spectroscopy (HREELS) on Si(100)2x1 reconstructed surface. |
Why This Matters
For atomic layer epitaxy (ALE) or deposition processes requiring a pristine silicon interface, ethylsilane is the preferred choice over methylsilane or higher alkylsilanes due to its clean, self-limiting surface reaction.
- [1] Darlington, B., et al. Adsorption and reactions of ethylsilane on Si(100). Surface Science, 1994, 315, L947-L952. View Source
- [2] Foster, M., et al. Surface chemistry of alkylsilanes on Si(100)2 × 1. Surface Science, 1997, 375, 35-45. View Source
- [3] Foster, M., et al. Surface chemistry of alkylsilanes on Si(100)2 × 1. Surface Science, 1997, 375, 35-45. View Source
